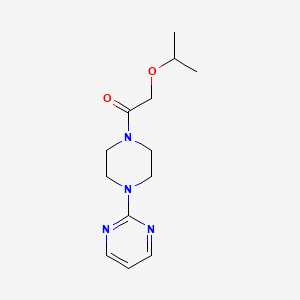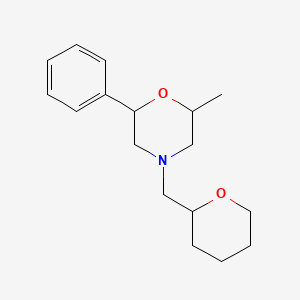
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, also known as PZ-2891, is a synthetic compound that has been extensively studied for its potential use in scientific research. PZ-2891 is a pyrimidine-based inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone can disrupt these cellular processes and induce apoptosis in cancer cells (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the phosphorylation of tau protein by CK2, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013).
Biochemical and Physiological Effects
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to induce apoptosis and inhibit cell proliferation by disrupting CK2 activity (Siddiqui et al., 2011). In neuronal cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2-mediated phosphorylation of tau protein, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) (Zien et al., 2016).
Advantages and Limitations for Lab Experiments
One advantage of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). However, one limitation of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications (Bibby et al., 2013).
Future Directions
For the study of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone include the development of more potent CK2 inhibitors and the study of its effects on other cellular processes.
Synthesis Methods
The synthesis method of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been described in a few publications. One of the most detailed methods was reported by Siddiqui et al. (2011), who used a four-step synthesis to obtain 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. The first step involved the reaction of 4-(2-bromoacetyl)pyrimidine with piperazine to form 4-(1-piperazinyl)-2-bromoacetopyrimidine. The second step was the reaction of this intermediate with 2,2-dimethoxypropane to yield 4-(1-piperazinyl)-2-(2-methoxy-2-oxoethyl)pyrimidine. The third step involved the reaction of this intermediate with 2,2,2-trifluoroethyl chloroformate to form 2-(2,2,2-trifluoroethoxy)-4-(1-piperazinyl)pyrimidine. Finally, the fourth step was the reaction of this intermediate with 2-(2-hydroxyethoxy)ethylamine to yield 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone.
Scientific Research Applications
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been studied for its potential use in various scientific research areas. One of the main applications of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is in cancer research, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2 activity in cancer cells and induce apoptosis, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been studied for its potential use in neurodegenerative diseases, as CK2 is involved in the phosphorylation of tau protein, which is implicated in Alzheimer's disease (Bibby et al., 2013).
properties
IUPAC Name |
2-propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(2)19-10-12(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWSNCQMWHYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7533951.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B7533961.png)
![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)

![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)

![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-(2,4-dimethylphenyl)-5-methyl-2-[[(4-methylphenyl)methylamino]methyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7534001.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)